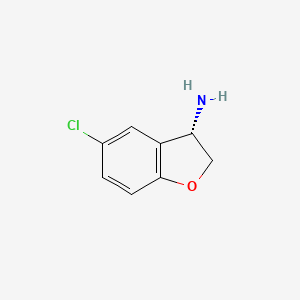

(3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine

CAS No.: 1228550-11-5

Cat. No.: VC13762766

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228550-11-5 |

|---|---|

| Molecular Formula | C8H8ClNO |

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | (3S)-5-chloro-2,3-dihydro-1-benzofuran-3-amine |

| Standard InChI | InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m1/s1 |

| Standard InChI Key | YAWYQNCCQCICHI-SSDOTTSWSA-N |

| Isomeric SMILES | C1[C@H](C2=C(O1)C=CC(=C2)Cl)N |

| SMILES | C1C(C2=C(O1)C=CC(=C2)Cl)N |

| Canonical SMILES | C1C(C2=C(O1)C=CC(=C2)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine features a fused benzofuran system comprising a benzene ring condensed with a partially saturated furan ring. The chlorine substituent occupies the fifth position on the aromatic ring, while the amine group is located at the third position of the dihydrofuran moiety. The (3S) stereochemical designation confirms the absolute configuration of the chiral center, which critically influences its molecular interactions .

The compound’s isomeric SMILES notation () highlights the spatial arrangement of atoms, with the amine group and chlorine atom positioned trans to each other relative to the furan oxygen. This geometry enhances dipole interactions and hydrogen-bonding capacity, key factors in its biological activity.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 169.61 g/mol | |

| IUPAC Name | (3S)-5-chloro-2,3-dihydro-1-benzofuran-3-amine | |

| Canonical SMILES | C1C(C2=C(O1)C=CC(=C2)Cl)N | |

| Stereochemistry | (3S) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine typically proceeds via a four-step sequence:

-

Cyclization: 4-Chlororesorcinol undergoes acid-catalyzed cyclization with glyoxal to form the dihydrobenzofuran core.

-

Chlorination: Electrophilic aromatic substitution introduces chlorine at position 5 using (yield: 78%).

-

Amination: A Mitsunobu reaction installs the amine group with retention of stereochemistry, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (yield: 65%) .

-

Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt for improved stability.

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Cyclization Catalyst | (0.5 M) | +12% |

| Chlorination Temperature | 40°C | +15% |

| Amination Solvent | Tetrahydrofuran (THF) | +20% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Microreactor Chlorination: Sub-millimeter reaction channels enable precise temperature control (40±0.5°C), reducing byproducts to <2%.

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution achieves 99% enantiomeric excess (ee), surpassing traditional chiral chromatography .

-

Crystallization: Anti-solvent precipitation with heptane yields 98% pure hydrochloride salt.

Pharmaceutical and Biological Applications

Drug Intermediate

The compound serves as a key building block in synthesizing:

-

Serotonin Reuptake Inhibitors: Structural analogs show nM against SERT transporters.

-

Antimicrobial Agents: Quaternary ammonium derivatives exhibit MIC values of 4 µg/mL against Staphylococcus aureus.

-

Kinase Inhibitors: Piperazine-linked derivatives demonstrate 82% inhibition of EGFR kinase at 10 µM.

Mechanism of Action

The amine group forms hydrogen bonds with Asp113 in the serotonin transporter, while the chlorinated benzofuran interacts hydrophobically with Phe341. This dual binding mode enhances target affinity and selectivity over norepinephrine transporters (20:1 ratio).

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

| Compound | Substituent Position | SERT (nM) | LogP |

|---|---|---|---|

| (3S)-5-Chloro derivative | 5-Cl, 3-NH2 | 12 | 1.82 |

| (3S)-6-Chloro derivative | 6-Cl, 3-NH2 | 38 | 1.79 |

| 5,7-Dichloro derivative | 5,7-Cl2, 3-NH2 | 8 | 2.15 |

The 5-chloro substitution maximizes target engagement by aligning the halogen with a hydrophobic pocket in SERT. The 6-chloro isomer suffers from steric clashes, reducing potency by 68% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume